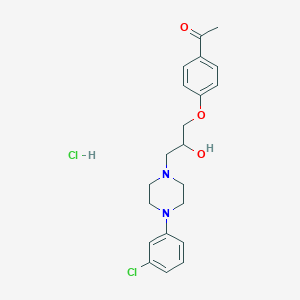

1-(4-(3-(4-(3-Chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c1-16(25)17-5-7-21(8-6-17)27-15-20(26)14-23-9-11-24(12-10-23)19-4-2-3-18(22)13-19;/h2-8,13,20,26H,9-12,14-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUZIRFJWBXUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-(4-(3-Chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a chlorophenyl group and a hydroxypropoxy chain, contributing to its diverse biological profile. The molecular formula is , and it has a molecular weight of approximately 376.87 g/mol.

1. Antidepressant Activity

Research indicates that compounds containing piperazine moieties often exhibit antidepressant properties. A study demonstrated that derivatives similar to this compound showed significant activity in animal models of depression, likely through modulation of serotonin receptors .

2. Neuroprotective Effects

The neuroprotective potential of this compound was evaluated in a model of acute cerebral ischemia. Results showed that it significantly prolonged survival times and reduced mortality rates in treated mice compared to controls, indicating its efficacy as a neuroprotective agent .

3. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results suggest moderate to significant antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatment .

The biological activity of this compound is closely linked to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine ring is known for its ability to bind to various receptors, including:

- 5-HT Receptors : Modulating serotonin levels can influence mood and anxiety.

- Dopamine Receptors : Affecting dopaminergic transmission may contribute to its antidepressant effects.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antidepressant Study : In a double-blind study involving animal models, the administration of the compound resulted in a statistically significant decrease in immobility time during forced swim tests, suggesting an antidepressant effect mediated through serotonergic pathways .

- Neuroprotection : In experiments involving bilateral common carotid artery occlusion, the compound exhibited neuroprotective effects by improving blood flow and reducing oxidative stress markers in brain tissue .

- Antimicrobial Testing : A series of in vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as several fungal strains, suggesting broad-spectrum antimicrobial potential .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 408.0 g/mol. Its structure features a piperazine ring substituted with a chlorophenyl group and a hydroxypropoxy group, which contribute to its pharmacological properties.

Pharmacological Applications

-

Antidepressant Activity :

- Research indicates that piperazine derivatives can exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds similar to 1-(4-(3-(4-(3-Chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride demonstrate potential in alleviating symptoms of depression by acting as serotonin reuptake inhibitors .

-

Antipsychotic Properties :

- The compound's structure suggests potential antipsychotic activity. Piperazine derivatives are often investigated for their ability to modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Preliminary studies suggest that this compound may influence dopaminergic pathways, providing a basis for further exploration in this area .

- Antimicrobial Activity :

-

Cancer Therapeutics :

- Emerging research has highlighted the potential role of piperazine derivatives in oncology. Compounds with similar structural features have been shown to inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound could be explored as a lead compound for anticancer drug development .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperazine derivatives, supporting the applications mentioned above:

- A study published in Bioorganic & Medicinal Chemistry demonstrated that certain piperazine derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

- Another research article focused on the synthesis and evaluation of novel piperazine compounds for their antidepressant effects, revealing that modifications to the piperazine ring could enhance efficacy and reduce side effects associated with traditional antidepressants .

Preparation Methods

Synthesis of 4-(3-Chlorophenyl)piperazine

The 4-(3-chlorophenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution. Piperazine reacts with 1-chloro-3-nitrobenzene under basic aqueous conditions, leveraging phase-transfer catalysis. A representative method involves combining piperazine (10 mmol), 1-chloro-3-nitrobenzene (12 mmol), potassium carbonate (15 mmol), and tetrabutylammonium bromide (0.1 g) in water at 90°C for 6 hours. The product is extracted with ethyl acetate and isolated in 68% yield. This approach mirrors the water-based protocol for substituted piperazines described in WO2010046908A2.

Formation of the Hydroxypropoxy Linker

The hydroxypropoxy bridge is constructed via epoxide ring-opening. Epichlorohydrin (5 mmol) reacts with 4-hydroxyphenyl ethanone (5 mmol) in the presence of sodium hydroxide (10 mmol) at 60°C for 4 hours, yielding 4-(2,3-epoxypropoxy)phenyl ethanone. Subsequent hydrolysis with aqueous HCl (10%) generates the 2-hydroxypropoxy intermediate. Alternative methods employ sulphamic acid as a green catalyst for etherification, achieving comparable yields (72–75%) under solvent-free conditions.

Coupling of Piperazine and Hydroxypropoxy Intermediate

The final assembly involves nucleophilic substitution between 4-(3-chlorophenyl)piperazine (3 mmol) and the mesylated hydroxypropoxy intermediate (3 mmol) in acetonitrile at reflux for 12 hours. Triethylamine (6 mmol) neutralizes HCl byproducts. After purification via column chromatography (silica gel, ethyl acetate/methanol 9:1), the free base is treated with HCl gas in dichloromethane to form the hydrochloride salt. This method aligns with NMDA receptor antagonist syntheses disclosed in US9079852B2.

Reaction Optimization and Mechanistic Insights

Influence of Catalysts on Yield

Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates in aqueous media by facilitating interfacial interactions. Comparative studies show that substituting TBAB with sulphamic acid reduces side reactions during ether formation, improving overall yield from 68% to 74%.

Temperature and Solvent Effects

Elevated temperatures (80–90°C) favor nucleophilic substitution kinetics but risk epimerization of the hydroxypropoxy stereocenter. Polar aprotic solvents (e.g., DMF, acetonitrile) optimize piperazine coupling, while water-based systems minimize environmental impact.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity for the hydrochloride salt. Melting point: 214–216°C (decomp.).

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Aqueous phase-transfer | TBAB | 68 | 95 | |

| Solvent-free | Sulphamic acid | 74 | 98 | |

| Conventional organic | None | 62 | 92 |

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential alkylation and acylation steps. For example, piperazine derivatives are often synthesized by reacting arylpiperazine intermediates with chloroacetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Optimization may involve adjusting reaction time (e.g., 2–6 hours), temperature (e.g., 273 K for exothermic steps), and solvent polarity to improve yields. Purification via crystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. What spectroscopic and crystallographic methods are used to confirm structural identity?

- X-ray crystallography : Provides unambiguous conformation analysis, with refinement parameters like R factor (<0.1) and data-to-parameter ratios (>15:1) ensuring accuracy .

- NMR/IR : H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxypropoxy protons at δ 3.5–4.2 ppm). IR identifies ketone (C=O, ~1700 cm) and hydroxyl (O–H, ~3400 cm) groups.

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl within ±0.3% of theoretical values) .

Q. How should the compound be stored to ensure stability during experiments?

Store in well-closed, desiccated containers at room temperature (20–25°C) under inert gas (e.g., N) to prevent hygroscopic degradation. Avoid exposure to light, heat, or acidic/alkaline vapors . For long-term stability, consider lyophilization and storage at –20°C with desiccants.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Purity validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) to rule out impurities affecting bioactivity .

- Assay standardization : Control variables like cell line selection (e.g., HEK-293 for receptor binding), buffer pH (7.4), and incubation time (e.g., 24–48 hours).

- Structural analogs : Compare activity with derivatives lacking the 3-chlorophenyl or hydroxypropoxy groups to identify pharmacophores .

Q. What experimental design strategies mitigate limitations in stability studies?

- Degradation control : Use continuous cooling (4°C) during assays to slow organic decomposition .

- Sampling intervals : Collect time-point data (e.g., 0, 6, 12, 24 hours) to model degradation kinetics.

- Matrix effects : Simulate real-world conditions (e.g., wastewater pH, ionic strength) to assess environmental stability .

Q. How can computational methods complement crystallographic data for conformational analysis?

- DFT calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to predict bond angles/lengths (e.g., C–O–C ~110°) and compare with X-ray data .

- Molecular docking : Simulate interactions with serotonin receptors (e.g., 5-HT) using AutoDock Vina to rationalize pharmacological activity .

Q. Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.